2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid, with the molecular formula C11H8F6O4, is a chemical compound . It is used as a chlorinating agent that can be used with other reagents to form chlorides . It is also used as an oxidant in the Friedel-Crafts acylation reaction .
Molecular Structure Analysis
The molecular structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid consists of a benzoic acid core with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions . The SMILES string for this compound isOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
. Chemical Reactions Analysis
This compound is known to react with potassium hydride to produce potassium chloride and hydrogen gas . It is also used as an oxidant in the Friedel-Crafts acylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid include its molecular weight of 318.17 and its solid form . Its InChI key isYPGYLCZBZKRYQJ-UHFFFAOYSA-N
.
Scientific Research Applications
Antiarrhythmic Activity :
- Research has shown that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including variations of this structure, demonstrate potent oral antiarrhythmic activity in mice. This includes compounds like N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, also known as flecainide acetate, which has been extensively studied and selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
- Similar studies have also indicated that antiarrhythmic activity is highly dependent on the number and position of 2,2,2-trifluoroethoxy groups, with a wide variation in the amide side chain being possible without adversely affecting activity (Banitt et al., 1975).
Applications in Polymer Chemistry :
- This compound has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes, demonstrating its utility in the field of macromolecular and polymer chemistry (Mayershofer et al., 2006).
- Additionally, it plays a role in the creation of supramolecular liquid-crystalline networks through self-assembly with other multifunctional hydrogen-bonding molecules, indicating its potential in developing advanced materials (Kihara et al., 1996).
Coordination Chemistry and Photophysical Properties :
- The compound has been utilized in the synthesis of new aromatic carboxylic acids for the support of lanthanide coordination compounds. These complexes have been studied for their photophysical properties, showcasing the role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid derivatives in luminescence and light harvesting applications (Sivakumar et al., 2011).
Application in Liquid Crystal Technologies :
- The compound is used in the fixation of multilayered structures of liquid-crystalline complexes and the study of their properties, which is significant in the field of liquid crystal technology and material science (Kishikawa et al., 2008).
Synthesis of Novel Chemical Compounds :
- Research has explored its use in creating new chemical entities like trifluoromethylated heterocycles, demonstrating its versatility in organic synthesis (Kubota et al., 1983).
Metal Oxide Surface Binding Applications :
- It has been used in the synthesis of protected forms of metal oxide surface anchors, indicating its potential in surface chemistry and nanotechnology (Nakhle et al., 1999).
Structural Diversity and Magnetic Properties in Metal-Organic Polymers :
- The compound is instrumental in creating metal-organic polymers with diverse structures and magnetic properties, relevant in the field of materials science and magnetic materials (Fan et al., 2014).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371111 | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
CAS RN |
35480-52-5 | |
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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